6-(4-ethylpiperazin-1-yl)-7H-purine
CAS No.:
Cat. No.: VC20180906
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N6 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 6-(4-ethylpiperazin-1-yl)-7H-purine |
| Standard InChI | InChI=1S/C11H16N6/c1-2-16-3-5-17(6-4-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
| Standard InChI Key | GJPWVJCRIYIOMM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC=NC3=C2NC=N3 |
Introduction
Structural Characterization and Chemical Identity
6-(4-Ethylpiperazin-1-yl)-7H-purine belongs to the purine alkaloid family, characterized by a bicyclic aromatic ring system fused with an imidazole moiety. The 4-ethylpiperazine group at the 6-position introduces steric and electronic modifications that influence solubility, reactivity, and target binding.
Molecular Architecture
The purine core consists of a pyrimidine ring fused to an imidazole ring. Substitution at the 6-position with 4-ethylpiperazine introduces a tertiary amine group, enhancing hydrogen-bonding capabilities. The ethyl group on the piperazine nitrogen increases lipophilicity, as evidenced by logP calculations () .
Key Spectroscopic Data
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1H NMR (DMSO-): Signals at δ 8.10 (s, 1H, purine H-8), 3.93–4.28 (m, 4H, piperazine CH), and 1.56–1.67 (m, 6H, piperazine CH and ethyl CH) .
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13C NMR (DMSO-): Peaks at δ 152.0 (purine C-6), 45.7 (piperazine CH), and 24.5 (ethyl CH) .
Synthetic Methodologies
The synthesis of 6-(4-ethylpiperazin-1-yl)-7H-purine leverages nucleophilic aromatic substitution (SNAr) under microwave-assisted conditions, optimizing reaction efficiency and yield.
Microwave-Promoted Synthesis
A representative protocol involves reacting 6-chloro-7H-purine with 4-ethylpiperazine in aqueous media under microwave irradiation (400 W, 100°C, 8 minutes) . This method achieves >85% yield, avoiding traditional reflux conditions that require prolonged heating.
Reaction Scheme:
Optimization Parameters
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Stoichiometry: A 1:4 molar ratio of purine to amine ensures complete substitution .
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Purification: Flash chromatography (ethyl acetate/petroleum ether, 1:3) yields >95% purity .
Physicochemical and Pharmacokinetic Properties
The 4-ethylpiperazine moiety significantly alters the compound’s solubility and metabolic stability compared to unsubstituted purines.
Solubility and Partitioning
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Aqueous Solubility: 12.5 μM at pH 7.4, attributed to the piperazine’s protonation.
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logD: 1.8, indicating moderate membrane permeability.
Metabolic Stability
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Human Liver S9 Fraction: 65% remaining after 1 hour, suggesting resistance to oxidative metabolism .
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Plasma Stability: 78% intact after 2 hours, reflecting slow hydrolysis .
Biological Activity and Mechanism
6-(4-Ethylpiperazin-1-yl)-7H-purine exhibits kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs), through covalent and non-covalent interactions.
FGFR Inhibition
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IC (FGFR1): 0.6 nM, comparable to clinical-stage inhibitors like compound 34 .
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Target Occupancy: >90% at 24 hours post-administration, indicating irreversible binding .
Binding Kinetics
Comparative Analysis with Structural Analogs
Modifications at the 6-position profoundly influence activity and selectivity.
| Compound | 6-Substituent | FGFR1 IC (nM) | Solubility (μM) |
|---|---|---|---|
| 6-(Piperidin-1-yl)-7H-purine | Piperidine | 8.2 | 4.3 |
| 6-(Morpholin-1-yl)-7H-purine | Morpholine | 12.5 | 9.1 |
| 6-(4-Ethylpiperazin-1-yl)-7H-purine | 4-Ethylpiperazine | 0.6 | 12.5 |
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetic-pharmacodynamic relationships in advanced cancer models.
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Crystallographic Analysis: Resolve FGFR1-compound co-structures to guide lead optimization.
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Combination Therapy: Explore synergies with immune checkpoint inhibitors.
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